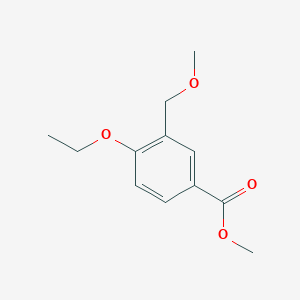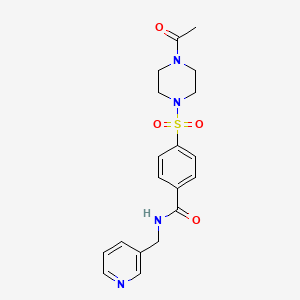![molecular formula C16H28N2 B5716755 N'-ethyl-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5716755.png)
N'-ethyl-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-ethyl-N,N-dimethyl-N’-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its multiple methyl and amino groups attached to the ethane-1,2-diamine backbone . This compound is known for its intricate structure, which suggests potential for diverse chemical reactions and interactions .
Preparation Methods
The synthesis of N’-ethyl-N,N-dimethyl-N’-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine involves several steps. One common method starts with the reaction of ethylenediamine with methyl iodide to form N,N-dimethylethylenediamine . This intermediate is then reacted with 4-isopropylbenzyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
N’-ethyl-N,N-dimethyl-N’-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as copper or palladium . Major products formed from these reactions depend on the specific conditions but can include various substituted amines and diamines .
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine involves its interaction with various molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions . These complexes can then participate in catalytic processes or other chemical reactions . The specific pathways involved depend on the particular application and the conditions under which the compound is used .
Comparison with Similar Compounds
N’-ethyl-N,N-dimethyl-N’-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N-dimethylethylenediamine: This compound has a similar structure but lacks the ethyl and 4-propan-2-ylphenyl groups.
N,N,N’,N’-tetramethylethylenediamine: This compound has four methyl groups attached to the ethylenediamine backbone, making it more symmetrical.
N,N-di(2-aminoethyl)-1,2-ethanediamine: This compound has additional amino groups, which can lead to different chemical properties and reactivity.
The uniqueness of N’-ethyl-N,N-dimethyl-N’-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-6-18(12-11-17(4)5)13-15-7-9-16(10-8-15)14(2)3/h7-10,14H,6,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNDLURXXCFORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
![16-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE](/img/structure/B5716679.png)

![(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)

![3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone](/img/structure/B5716697.png)

![3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide](/img/structure/B5716715.png)
![1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B5716731.png)
![N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B5716749.png)
![2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5716758.png)
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxyphenyl)methyl-propylamino]ethanol](/img/structure/B5716764.png)

